4-bromo-1-ethyl-1H-1,3-benzodiazole
Description
Structure
3D Structure
Properties
CAS No. |
1401814-44-5 |
|---|---|
Molecular Formula |
C9H9BrN2 |
Molecular Weight |
225.08 g/mol |
IUPAC Name |
4-bromo-1-ethylbenzimidazole |
InChI |
InChI=1S/C9H9BrN2/c1-2-12-6-11-9-7(10)4-3-5-8(9)12/h3-6H,2H2,1H3 |
InChI Key |
QSMHMUDYCSOQEM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1C=CC=C2Br |
Purity |
95 |
Origin of Product |
United States |
Structural Elucidation and Spectroscopic Characterization of 4 Bromo 1 Ethyl 1h 1,3 Benzodiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 4-bromo-1-ethyl-1H-1,3-benzodiazole, both ¹H and ¹³C NMR, along with two-dimensional techniques, would be essential for unambiguous structure determination.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the ethyl group and the aromatic protons of the benzimidazole (B57391) core.
The ethyl group attached to one of the nitrogen atoms of the benzimidazole ring will give rise to two characteristic signals. Based on data from analogous compounds like 2-ethyl-1H-benzimidazole, the methylene (B1212753) protons (-CH2-) are expected to appear as a quartet, while the methyl protons (-CH3) will be observed as a triplet. ias.ac.in The quartet arises from the coupling of the methylene protons with the adjacent three methyl protons, and the triplet is due to coupling with the adjacent two methylene protons.
Predicted ¹H NMR Data for the Ethyl Group of this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -CH₂- | ~4.2 - 4.4 | Quartet (q) | ~7.3 |
| -CH₃ | ~1.4 - 1.6 | Triplet (t) | ~7.3 |
These are predicted values based on the analysis of similar structures.
The aromatic region of the ¹H NMR spectrum will provide crucial information about the substitution pattern on the benzene (B151609) ring. The presence of the bromine atom at position 4 will influence the chemical shifts and coupling patterns of the remaining three aromatic protons at positions 5, 6, and 7. These protons will form a complex splitting pattern due to their coupling with each other.
Predicted ¹H NMR Data for the Aromatic Protons of this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-2 | ~8.0 - 8.2 | Singlet (s) |
| H-5 | ~7.3 - 7.5 | Doublet of doublets (dd) |
| H-6 | ~7.2 - 7.4 | Triplet (t) or Doublet of doublets (dd) |
| H-7 | ~7.6 - 7.8 | Doublet of doublets (dd) |
These are predicted values based on the analysis of bromo-substituted aromatic compounds and other benzimidazole derivatives. ias.ac.in
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 | ~142 - 144 |
| C4 | ~115 - 117 (directly attached to Br) |
| C5 | ~124 - 126 |
| C6 | ~123 - 125 |
| C7 | ~112 - 114 |
| C3a | ~135 - 137 |
| C7a | ~143 - 145 |
| -CH₂- | ~40 - 42 |
| -CH₃ | ~14 - 16 |
These are predicted values based on the analysis of 1-ethyl-1H-benzimidazole, 4-bromo-1H-benzimidazole, and related structures. ias.ac.inrsc.orgmdpi.com
To definitively assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, for instance, confirming the coupling between the -CH2- and -CH3 protons of the ethyl group, and among the aromatic protons H-5, H-6, and H-7.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to assign the carbon signals for C-2, C-5, C-6, C-7, and the ethyl group carbons based on the already assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons. It could be used to confirm the spatial proximity of the ethyl group protons to the H-7 proton, further solidifying the assignment of the 1-ethyl isomer.
The application of these techniques is a standard approach in the structural elucidation of complex heterocyclic molecules like substituted benzimidazoles. arabjchem.org
Proton NMR (¹H NMR) Analysis of Characteristic Chemical Shifts
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for the C-H, C=N, C=C, and C-Br bonds.
Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H stretch | 3050 - 3150 |
| Aliphatic C-H stretch (ethyl group) | 2850 - 2980 |
| C=N stretch (imidazole ring) | 1610 - 1630 |
| C=C stretch (aromatic ring) | 1450 - 1600 |
| C-N stretch | 1300 - 1380 |
| C-Br stretch | 550 - 650 |
These are predicted values based on the analysis of various benzimidazole and bromo-aromatic compounds. rsc.orgrsc.org The absence of a broad N-H stretching band around 3200-3400 cm⁻¹ would confirm the substitution on the imidazole (B134444) nitrogen. rsc.org
Characteristic Vibrational Frequencies of Benzodiazole Ring
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands that are indicative of the benzodiazole ring system.
The benzodiazole core is an aromatic heterocyclic system, and its spectrum would display vibrations typical of both the benzene and the diazole components. Key expected frequencies include:
Aromatic C-H Stretching: These vibrations for the hydrogens attached to the benzene part of the ring typically appear at wavenumbers above 3000 cm⁻¹.
Aliphatic C-H Stretching: The ethyl group introduces saturated C-H bonds, whose stretching vibrations are found just below 3000 cm⁻¹, generally in the 2850-2975 cm⁻¹ range.
C=N and C=C Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic ring system are expected in the 1500-1620 cm⁻¹ region. These bands are often strong and provide a good indication of the aromatic nature of the core structure.
Aromatic C-H Bending: Out-of-plane bending vibrations for the C-H bonds on the substituted benzene ring typically result in strong absorptions in the 750-900 cm⁻¹ region. The specific pattern can sometimes help determine the substitution pattern on the aromatic ring.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch (Ethyl) | 2850 - 2975 |
| Aromatic C=C and C=N Stretch | 1500 - 1620 |
| C-H Out-of-Plane Bending | 750 - 900 |
Detection of C-Br Stretching Frequencies
The presence of the bromine atom on the benzodiazole ring is confirmed by the detection of the carbon-bromine bond stretching vibration. The C-Br stretch is characteristically found in the fingerprint region of the IR spectrum, at lower frequencies. Due to its mass, the absorption is typically located in the 600-500 cm⁻¹ range. This band can sometimes be of weak to medium intensity and may overlap with other vibrations in the fingerprint region, but its presence is a key diagnostic marker for the bromination of the molecule. docbrown.info
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-Br Stretch | 500 - 600 |
Mass Spectrometry (MS) for Molecular Weight Determination
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. chemguide.co.uklibretexts.org For this compound (C₉H₉BrN₂), the most fundamental piece of information provided by MS is its molecular weight. The molecular ion peak (M⁺), which corresponds to the intact molecule having lost one electron, would be observed. A crucial feature for bromine-containing compounds is the isotopic signature of bromine, which exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in two molecular ion peaks of nearly equal intensity, separated by two mass units (M⁺ and M+2), which is a definitive indicator for the presence of a single bromine atom in the molecule.
High-Resolution Mass Spectrometry (HRMS)
While standard mass spectrometry provides the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, typically to four or more decimal places. mdpi.com This precision allows for the determination of the exact elemental composition of the molecule. For C₉H₉⁷⁹BrN₂, the calculated exact mass is distinct from other potential chemical formulas that might have the same nominal mass. This capability enables HRMS to confirm the molecular formula of this compound unambiguously, providing a high degree of confidence in the compound's identity.
Fragmentation Patterns and Structural Confirmation
In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. youtube.compharmacy180.com The high-energy electron impact ionization process not only forms the molecular ion but also causes it to break apart into smaller, characteristic fragment ions. The analysis of these fragments helps to piece together the molecule's structure.
For this compound, key expected fragmentation pathways include:
Loss of an Ethyl Group: A common fragmentation is the cleavage of the bond between the ring nitrogen and the ethyl group. This would result in a fragment ion corresponding to the loss of an ethyl radical (•CH₂CH₃), producing a peak at an m/z value of M-29. libretexts.org The resulting cation would be a stable, bromo-substituted benzodiazolyl species.
Loss of a Bromine Atom: Cleavage of the C-Br bond would lead to the loss of a bromine radical (•Br), resulting in a fragment at M-79 or M-81, depending on the bromine isotope.
Other Fragments: Further fragmentation could involve the cleavage of the diazole ring, potentially leading to the loss of species like hydrogen cyanide (HCN).
The most abundant fragment ion in the spectrum is known as the base peak. youtube.com The stability of the resulting carbocation or radical cation often dictates the fragmentation pathway. libretexts.org
| m/z Value | Proposed Fragment Ion | Notes |
| 224/226 | [C₉H₉BrN₂]⁺ | Molecular ion peaks (M⁺, M+2), showing the characteristic 1:1 bromine isotope pattern. |
| 195/197 | [C₇H₄BrN₂]⁺ | Resulting from the loss of the ethyl group (M-29). |
| 145 | [C₉H₉N₂]⁺ | Resulting from the loss of the bromine atom. |
| 29 | [C₂H₅]⁺ | Ethyl cation, a common fragment. libretexts.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds containing chromophores—parts of a molecule that absorb light.
Electronic Transitions and Chromophoric Analysis
The chromophore in this compound is the benzodiazole ring system itself. The fused aromatic rings contain a delocalized π-electron system, which gives rise to characteristic electronic transitions. The primary transitions observed for such aromatic systems are:
π → π* Transitions: These are high-energy transitions of π-electrons from bonding to anti-bonding orbitals. They typically result in strong absorption bands in the UV region. For benzodiazole systems, multiple π → π* bands are expected.
n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen atoms) to an anti-bonding π* orbital. These are lower in energy and have a much lower intensity compared to π → π* transitions.
The introduction of substituents onto the benzodiazole ring influences the energy of these transitions and thus the wavelength of maximum absorbance (λmax). The bromine atom, acting as an auxochrome, can cause a bathochromic (red) shift—a shift to longer wavelengths—due to its electron-donating resonance effect and the extension of the conjugated system. umaine.eduresearchgate.net The ethyl group has a minor electronic effect compared to the bromine atom.
| Transition Type | Involved Orbitals | Expected Wavelength Region |
| π → π | π bonding to π anti-bonding | ~200-300 nm |
| n → π | Non-bonding to π anti-bonding | >300 nm (weak) |
Solvent Effects on Absorption Maxima
No experimental data has been found regarding the influence of different solvents on the ultraviolet-visible absorption maxima of this compound. Studies on related benzimidazole derivatives suggest that the polarity of the solvent can influence the position of absorption bands due to differential stabilization of the ground and excited states. However, without specific experimental measurements for the target compound, a quantitative analysis is not possible.
X-ray Crystallography for Solid-State Structure Determination
A search of crystallographic databases did not yield a crystal structure for this compound. The determination of the solid-state structure through single-crystal X-ray diffraction is essential for unequivocally defining its molecular and crystal architecture. In the absence of such data, the following subsections, which are contingent on crystallographic analysis, cannot be addressed.
Information on the arrangement of molecules in the crystal lattice, including potential intermolecular forces such as hydrogen bonds, halogen bonds, and C-H···π interactions, is not available. These interactions are fundamental to understanding the solid-state properties of a compound.
Precise, experimentally determined bond lengths and bond angles for this compound are not documented. While theoretical calculations could provide estimates, they would not meet the requirement for detailed research findings based on experimental data.
Computational Chemistry and Theoretical Studies of 4 Bromo 1 Ethyl 1h 1,3 Benzodiazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties that can be difficult or costly to measure experimentally. For 4-bromo-1-ethyl-1H-1,3-benzodiazole, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to determine its preferred three-dimensional structure and electronic landscape.
Density Functional Theory (DFT) is a widely used computational method celebrated for its balance of accuracy and computational efficiency, making it a cornerstone for studying heterocyclic molecules. mdpi.com Specifically, the B3LYP hybrid functional is frequently employed to investigate benzimidazole (B57391) derivatives, providing reliable predictions of their molecular geometries. researchgate.netresearchgate.net
A geometry optimization calculation for this compound would systematically adjust the positions of all atoms to find the most stable arrangement, corresponding to the minimum energy on the potential energy surface. This process yields crucial data on bond lengths, bond angles, and dihedral angles. Based on studies of similar structures, the benzimidazole core is expected to be nearly planar, with the ethyl group introducing some conformational flexibility. The bromine atom's introduction at the 4-position on the benzene (B151609) ring would lead to predictable changes in the local geometry due to its size and electronic influence.
| Parameter | Predicted Value | Description |
| C-Br Bond Length | ~1.90 Å | The typical length of a carbon-bromine bond on an aromatic ring. |
| C-N Bond Lengths (imidazole) | ~1.32 - 1.38 Å | Characteristic bond lengths within the imidazole (B134444) portion of the molecule. |
| C-C Bond Lengths (benzene) | ~1.39 - 1.41 Å | Aromatic carbon-carbon bond lengths within the fused benzene ring. |
| N-C-N Bond Angle | ~110 - 113° | The angle within the five-membered imidazole ring. |
| C-C-Br Bond Angle | ~119 - 121° | The angle defining the bromine substituent's position on the benzene ring. |
Note: The values in this table are predictive and based on DFT calculations performed on analogous brominated and alkylated benzimidazole compounds. They are intended for illustrative purposes.
The Hartree-Fock (HF) method is a foundational ab initio ("from first principles") quantum chemistry technique. aps.org It approximates the many-electron wavefunction of a molecule as a single Slater determinant, providing a valuable, albeit simplified, picture of the electronic structure. nih.gov
The accuracy of any quantum chemical calculation is critically dependent on the "level of theory" (the method, e.g., DFT or HF) and the "basis set". youtube.com A basis set is a collection of mathematical functions used to construct the molecular orbitals.
For a molecule like this compound, the presence of the bromine atom introduces specific challenges and considerations for basis set selection. researchgate.net Because bromine is a heavy element, relativistic effects can become non-negligible, and it has a large number of electrons. Two primary strategies are used to address this:
All-Electron Basis Sets: Pople-style basis sets like 6-31G(d,p) or the more extensive 6-311++G(d,p) are commonly used for the lighter atoms (C, H, N). researchgate.netmdpi.com For bromine, these can be effective, but studies have shown that larger, well-polarized sets are needed for high accuracy. nih.gov
Effective Core Potentials (ECPs): To reduce computational cost and implicitly include relativistic effects, ECPs are often used for heavy atoms like bromine. In this approach, the core electrons are replaced by a potential, and only the valence electrons are treated explicitly. The LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) and SDD (Stuttgart/Dresden) basis sets are common ECPs for bromine. nih.govyoutube.com
The choice represents a trade-off between computational cost and accuracy. For instance, some studies on brominated aromatic compounds suggest that all-electron basis sets may be more suitable for calculating precise bond lengths, while ECPs are highly efficient for larger systems. nih.gov
| Basis Set Type | Examples | Application Notes for this compound |
| Pople Style | 6-31G(d,p), 6-311++G(d,p) | Good for C, H, N atoms. Can be used for Br, but may be less efficient and require extensive polarization and diffuse functions for high accuracy. researchgate.net |
| Dunning Correlation-Consistent | cc-pVDZ, aug-cc-pVTZ | Tuned for post-HF correlated calculations but can be used in DFT. Generally offer high accuracy but at a high computational cost. researchgate.net |
| Effective Core Potentials (ECP) | LANL2DZ, SDD | Replaces Br core electrons with a potential to save cost and include relativistic effects. A common choice for systems with heavy atoms. nih.govyoutube.com |
Electronic Structure Analysis
Analyzing the electronic structure reveals how electrons are distributed within the molecule and provides insight into its stability, reactivity, and optical properties. Frontier Molecular Orbital (FMO) theory is central to this analysis.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the "frontier" orbitals that dictate a molecule's electronic behavior. nih.govaimspress.com
The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the molecule's ionization potential and its propensity to react with electrophiles. nih.gov
The LUMO is the innermost empty orbital and acts as an electron acceptor. Its energy level is related to the electron affinity and the molecule's propensity to react with nucleophiles. nih.gov
For this compound, the HOMO is expected to be a π-orbital with significant electron density delocalized across the fused benzimidazole ring system. The LUMO would be the corresponding π*-antibonding orbital. The ethyl group at the N1 position, being weakly electron-donating, would slightly raise the energy of the HOMO. Conversely, the bromine atom at the 4-position exerts a dual electronic effect: its electronegativity tends to withdraw electron density (inductive effect), while its lone pair electrons can participate in resonance (mesomeric effect). This combination influences the energy and distribution of both frontier orbitals.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial descriptor of molecular properties. aimspress.com
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.com
A small HOMO-LUMO gap suggests that a molecule is more reactive, more polarizable, and will absorb light at longer wavelengths. nih.gov
The primary electronic transition for a molecule like this is the π → π* transition, where an electron is promoted from the HOMO to the LUMO upon absorption of light. nih.gov The energy of this transition is directly related to the HOMO-LUMO gap. The introduction of the electron-withdrawing bromine atom onto the benzimidazole framework is expected to lower the energy of the LUMO more significantly than the HOMO, resulting in a smaller energy gap compared to the unsubstituted parent compound. nih.govacs.org This narrowing of the gap would cause a bathochromic (red) shift in the molecule's UV-visible absorption spectrum.
| Compound Type | Typical HOMO (eV) | Typical LUMO (eV) | Typical Energy Gap (ΔE) (eV) | Implication |
| Alkyl-benzimidazole | -5.8 to -6.2 | -1.0 to -1.4 | 4.6 to 5.0 | High kinetic stability. researchgate.net |
| Bromo-benzimidazole | -6.0 to -6.4 | -1.8 to -2.2 | 4.0 to 4.4 | Increased reactivity, red-shifted absorption compared to alkyl-benzimidazole. researchgate.netnih.gov |
Note: This table presents representative energy values from computational studies on analogous compounds to illustrate expected trends for this compound.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
Orbital Localization and Reactivity Descriptors
The electronic structure of a molecule is fundamental to its chemical behavior. Computational methods allow for the detailed analysis of molecular orbitals, providing insights into reactivity and stability.
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. researchgate.net The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
Reactivity descriptors, derived from conceptual Density Functional Theory (DFT), offer a quantitative measure of a molecule's chemical reactivity. Key descriptors include:
Ionization Potential (I): The energy required to remove an electron from a molecule.
Electron Affinity (A): The energy released when a molecule accepts an electron.
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud is polarized.
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.
These descriptors can be calculated using the energies of the HOMO and LUMO. Theoretical studies on similar bromo-substituted benzoic acid derivatives have shown how these parameters can be used to predict the reactive nature of the compound. researchgate.net The presence of solvents can also influence these reactivity descriptors, an effect that can be modeled using computational methods like the Polarization Continuum Model (PCM). researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing varying potential values.
Typically, regions of negative electrostatic potential (often colored red) are associated with high electron density and are susceptible to electrophilic attack. These areas are rich in electrons, such as those around lone pairs of electronegative atoms. Conversely, regions of positive electrostatic potential (colored blue) indicate electron-deficient areas and are prone to nucleophilic attack. nih.gov Green areas represent regions of neutral or near-zero potential. nih.gov
For benzimidazole derivatives, MEP analysis can reveal the most reactive parts of the molecule. nih.gov In a related benzimidazole compound, benomyl, the negative potential was localized over the carbonyl groups, indicating them as sites for electrophilic attack, while positive regions were found over the benzimidazole ring. nih.gov This type of analysis provides crucial information for understanding intermolecular interactions and chemical reactivity. researchgate.net
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. wikipedia.orgq-chem.com It translates the complex, delocalized molecular orbitals into a more intuitive picture of Lewis-like structures, with localized bonds and lone pairs. q-chem.com This analysis is instrumental in understanding hyperconjugative interactions, charge transfer, and the nature of chemical bonds.
NBO analysis quantifies the delocalization of electron density from occupied "donor" orbitals to unoccupied "acceptor" orbitals. wisc.edu The strength of these interactions is evaluated using second-order perturbation theory, where a larger stabilization energy (E(2)) indicates a more significant interaction. These interactions, often described as hyperconjugation, play a crucial role in stabilizing the molecule. youtube.com
The analysis provides information on:
Natural Atomic Charges: A more robust method for assigning atomic charges compared to other schemes like Mulliken population analysis. q-chem.com
Hybridization: The spd composition of the natural atomic orbitals that form the bonds. youtube.com
Bond Order: Information about the type and strength of chemical bonds. youtube.com
For instance, in a molecule like methylamine, NBO analysis can identify the C-N bond, C-H bonds, N-H bonds, and the nitrogen lone pair as distinct localized orbitals. wisc.edu It can also reveal delocalization from the nitrogen lone pair into adjacent anti-bonding orbitals. wisc.edu This type of detailed electronic information is invaluable for understanding the subtle electronic effects that govern a molecule's structure and reactivity.
Spectroscopic Property Prediction and Validation
Computational chemistry is an indispensable tool for predicting and interpreting the spectroscopic properties of molecules. By simulating spectra, researchers can validate experimental data, assign spectral features to specific molecular motions or electronic transitions, and gain a deeper understanding of the molecule's structure and dynamics.
Simulation of Vibrational Spectra (IR, Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its characteristic vibrational modes. researchgate.net Computational methods, particularly DFT, can accurately calculate the harmonic vibrational frequencies of a molecule. researchgate.net These calculated frequencies can then be used to simulate the IR and Raman spectra.
The simulation of vibrational spectra involves not only calculating the frequencies but also the intensities of the corresponding bands. For IR spectra, the intensity is related to the change in the molecular dipole moment during the vibration. For Raman spectra, it is related to the change in the polarizability.
By comparing the simulated spectra with experimental IR and Raman spectra, a detailed assignment of the observed bands to specific vibrational modes (e.g., stretching, bending, and torsional modes) of the molecule can be made. nih.gov This is particularly useful for complex molecules where the experimental spectra may have many overlapping bands. Theoretical studies on similar heterocyclic compounds like benzothiazole (B30560) and 5-bromo-1H-benzimidazole have demonstrated the utility of this approach. researchgate.netdergipark.org.tr
Calculation of NMR Chemical Shifts (e.g., GIAO method)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. Computational methods can predict the NMR chemical shifts of different nuclei (e.g., ¹H and ¹³C) within a molecule. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. conicet.gov.arresearchgate.net
The GIAO method, often used in conjunction with DFT, calculates the magnetic shielding tensors for each nucleus. researchgate.net The chemical shifts are then determined by referencing these shielding values to a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of the calculated chemical shifts is dependent on the level of theory and the basis set used in the calculation. researchgate.netresearchgate.net
Comparing the calculated chemical shifts with experimental NMR data can aid in the assignment of signals and confirm the proposed molecular structure. mdpi.com Discrepancies between calculated and experimental values can sometimes be attributed to solvent effects or specific intermolecular interactions not fully captured by the computational model. mdpi.com
Prediction of UV-Vis Electronic Absorption Spectra
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), can predict the electronic absorption spectra of molecules. sharif.edu
TD-DFT calculations provide information about the excitation energies and oscillator strengths of electronic transitions. The excitation energy corresponds to the wavelength of light absorbed (λmax), and the oscillator strength is related to the intensity of the absorption band. researchgate.net These calculations can help to understand the nature of the electronic transitions, for example, whether they are π→π* or n→π* transitions, and can identify which molecular orbitals are involved.
By simulating the UV-Vis spectrum, researchers can compare the predicted λmax values with experimental data, providing insights into the electronic structure and chromophoric properties of the molecule. researchgate.net The choice of the functional and basis set can influence the accuracy of the predicted spectra. sharif.edu
Conformational Analysis and Tautomerism
Tautomerism is a key feature of the parent benzimidazole scaffold, which typically exists as an equilibrium of two identical tautomers through the migration of a proton between the N1 and N3 positions. beilstein-journals.orgencyclopedia.pub However, in this compound, the presence of the ethyl group on the N1 nitrogen quenches this typical annular tautomerism, as the position is blocked. nih.gov Therefore, the molecule is locked in the 1-ethyl form.
The primary flexible bond in this compound is the N1-C(ethyl) bond. Rotation around this bond gives rise to different conformers, or rotamers. The stability of these conformers is dictated by steric and electronic effects. The most stable conformation will correspond to a global energy minimum on the potential energy surface.
Computational methods, such as Density Functional Theory (DFT), are used to calculate the energy of the molecule as a function of the dihedral angle defined by the plane of the benzimidazole ring and the C-C bond of the ethyl group. The most stable conformers are typically staggered arrangements, which minimize steric hindrance. organicchemistrytutor.comchemistrysteps.com For the ethyl group, the key conformations would involve the terminal methyl group being positioned away from (anti-periplanar) or closer to (syn-periplanar) the fused benzene ring.
Due to the lack of specific published data, the following table is an illustrative example of what a conformational analysis might reveal. The energy values are hypothetical, based on general principles of steric hindrance where conformations that place the bulky methyl group away from the aromatic ring are favored.
Illustrative Data: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (Ring-N-C-C) | Hypothetical Relative Energy (kcal/mol) | Stability |
|---|---|---|---|
| Anti-periplanar | ~180° | 0.0 | Most Stable |
| Eclipsed | ~120° | +2.5 | Transition State |
| Gauche | ~60° | +0.8 | Local Minimum |
This table is for illustrative purposes only and does not represent experimentally or computationally verified data for this specific molecule.
As previously mentioned, the N-alkylation of the benzimidazole ring prevents the common proton-based annular tautomerism. The N1 position is occupied by an ethyl group, making the migration of a proton to the N3 position to form the 3H-tautomer impossible without breaking a carbon-nitrogen bond, a process that is not considered tautomerism and would have a very high energy barrier.
Therefore, this compound is expected to exist predominantly as a single tautomeric form. While other theoretical tautomers could be drawn (for example, those involving the disruption of the benzene ring's aromaticity), they would be extremely high in energy and are not considered chemically significant under normal conditions.
The stability of the N1-ethyl isomer compared to the hypothetical N3-ethyl isomer can be rationalized by considering electronic and steric effects. The bromine atom at the 4-position is electron-withdrawing, which can influence the electron density at the adjacent nitrogen atoms. Computational studies on similar substituted benzimidazoles could provide precise energy differences, but it is clear that an intramolecular rearrangement from the synthesized 1-ethyl isomer to a 3-ethyl isomer would not be a spontaneous tautomeric process.
Illustrative Data: Hypothetical Relative Energies of N-Ethyl Isomers
| Isomeric Form | Description | Hypothetical Relative Energy (kcal/mol) | Stability |
|---|---|---|---|
| This compound | Synthesized Isomer | 0.0 | Stable |
This table is for illustrative purposes only. The energy for the 3-ethyl isomer represents a hypothetical, high-energy state, not an accessible tautomer.
Chemical Reactivity and Derivatization Pathways for 4 Bromo 1 Ethyl 1h 1,3 Benzodiazole
Reactivity of the Bromine Atom
The bromine atom at the 4-position of the benzodiazole ring is a key handle for a variety of synthetic transformations, most notably nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.
While aryl halides are generally unreactive towards nucleophilic substitution, the presence of the fused electron-withdrawing imidazole (B134444) ring can facilitate these reactions under certain conditions. In related bromo-substituted benzofused heterocyclic systems, nucleophilic aromatic substitution (SNAr) has been demonstrated with various nucleophiles. For instance, in compounds like 4,8-dibromobenzo[1,2-d:4,5-d']bis( mdpi.comnih.govnih.govthiadiazole), selective monosubstitution of a bromine atom has been achieved using nitrogen nucleophiles such as morpholine (B109124) and piperidine. mdpi.com The reaction conditions often require elevated temperatures and the use of a suitable solvent to proceed efficiently. For 4-bromo-1-ethyl-1H-1,3-benzodiazole, similar reactivity with strong nucleophiles can be anticipated, particularly with reagents like amines, alkoxides, and thiolates, likely requiring forcing conditions to achieve substitution. The electron-withdrawing nature of the benzodiazole nucleus enhances the electrophilicity of the carbon atom attached to the bromine, making it more susceptible to nucleophilic attack. dntb.gov.ua
Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Bromo-Substituted Benzofused Heterocycles
| Nucleophile | Reagent | Solvent | Temperature (°C) | Product | Reference |
| Morpholine | Morpholine | MeCN | Reflux | 4-Morpholinyl derivative | mdpi.com |
| Piperidine | Piperidine | MeCN | Reflux | 4-Piperidinyl derivative | mdpi.com |
| Thiophenols | Thiophenol | DMF | N/A | 4-(Thiophenyl) derivative | mdpi.com |
Note: This table is illustrative of reactivity on similar heterocyclic systems and specific conditions for this compound may vary.
The bromine atom on the this compound scaffold serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For the closely related compound, 5-bromo-1-ethyl-1H-indazole, Suzuki-Miyaura coupling with N-Boc-2-pyrroleboronic acid has been successfully demonstrated using [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] as the catalyst and potassium carbonate as the base in dimethoxyethane at 80 °C. nih.gov Similar conditions are expected to be effective for this compound, allowing for the introduction of a wide range of aryl and heteroaryl substituents.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org This methodology would allow for the introduction of alkynyl moieties onto the benzodiazole core. The Sonogashira coupling is known to be effective for a wide range of aryl bromides under generally mild conditions. organic-chemistry.org
Table 2: Overview of Potential Cross-Coupling Reactions for this compound
| Reaction | Coupling Partner | Catalyst System (Typical) | Key Bond Formed |
| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst (e.g., Pd(dppf)Cl₂), Base | Aryl-Aryl |
| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Ligand, Base | Aryl-Vinyl |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-Alkynyl |
Reactivity of the Benzodiazole Nitrogen Atoms
The benzodiazole ring system contains two nitrogen atoms, one of which is substituted with an ethyl group (N-1) and the other (N-3) possessing a lone pair of electrons. This configuration influences the reactivity of the heterocyclic core.
Electrophilic aromatic substitution on the benzene (B151609) portion of the benzodiazole ring is generally difficult due to the electron-withdrawing nature of the fused imidazole ring. However, under forcing conditions, reactions such as nitration or halogenation may occur. The directing effect of the bromine atom (ortho-, para-directing) and the imidazole ring will influence the position of substitution.
With the N-1 position already occupied by an ethyl group, the N-3 nitrogen atom is the primary site for further functionalization. This nitrogen is nucleophilic and can readily undergo alkylation or acylation reactions. Alkylation can be achieved using various alkyl halides in the presence of a base to form quaternary benzimidazolium salts. Similarly, acylation with acyl chlorides or anhydrides would yield N-acylbenzimidazolium salts. These reactions would introduce a positive charge on the imidazole ring, significantly altering the electronic properties of the molecule.
Reactions Involving the Aromatic Ring System
Beyond the direct functionalization of the bromine atom, the aromatic system of this compound can participate in other transformations. For instance, lithiation of the aromatic ring could potentially be achieved, followed by quenching with various electrophiles to introduce a range of functional groups. The position of lithiation would be influenced by the directing effects of both the bromine atom and the fused imidazole ring.
Oxidation and Reduction Reactions
The benzimidazole (B57391) ring system can undergo both oxidation and reduction, leading to functionally distinct molecules.
Oxidation: The nitrogen atoms of the benzimidazole ring, particularly the pyridine-like N3, are susceptible to oxidation. While specific studies on this compound are not extensively documented, the oxidation of the benzimidazole core to form N-oxides is a known transformation. nih.govrsc.org This reaction is typically achieved using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. The resulting N-oxides can serve as intermediates for further functionalization.
Reduction: The primary site for reduction in this compound is the carbon-bromine bond. Catalytic hydrogenation is a common method for the dehalogenation of aryl halides. This reaction typically involves a palladium catalyst, often supported on carbon (Pd/C), under a hydrogen atmosphere. Such a reaction would convert this compound into 1-ethyl-1H-1,3-benzodiazole. This reductive dehalogenation is a valuable tool for removing the bromine atom after it has served its purpose as a directing group or a handle for other reactions. While reduction of the benzimidazole ring itself is possible under harsh conditions, it is less common than the cleavage of the C-Br bond.
Table 1: Representative Oxidation and Reduction Reactions for Benzimidazole Derivatives
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| N-Oxidation | Peroxy acids (m-CPBA), H₂O₂ | Benzimidazole N-oxide |
| Reductive Dehalogenation | H₂, Pd/C | Dehalogenated benzimidazole |
Regioselectivity in Further Substitutions
Further substitution reactions on the this compound scaffold can be categorized into electrophilic aromatic substitution on the benzene ring and nucleophilic substitution at the bromine-bearing carbon.
Electrophilic Aromatic Substitution:
The position of any new electrophilic attack on the benzene portion of the molecule is governed by the combined directing effects of the existing substituents. The benzimidazole moiety is generally considered an activating system for electrophilic substitution on the fused benzene ring. chemicalbook.com The N-ethyl group further enhances the electron-donating nature of the imidazole ring. The bromine atom at the C-4 position, while deactivating the ring towards electrophilic attack due to its electron-withdrawing inductive effect, is an ortho- and para-director because of its electron-donating resonance effect. libretexts.orgyoutube.com
In this compound, the positions ortho to the bromine are C-5 and C-3 (part of the imidazole ring), and the para position is C-7. The fused imidazole ring directs towards positions C-5, C-6, and C-7. The confluence of these directing effects strongly suggests that further electrophilic substitution, such as nitration or halogenation, would preferentially occur at the C-7 position, which is para to the bromo group and also activated by the imidazole ring. The C-5 position (ortho to the bromo group) is another potential site, though it may be subject to steric hindrance. The C-6 position is less favored as it is meta to the bromo substituent. Studies on the bromination of 1-methylbenzimidazole (B167850) have shown substitution occurring on the benzene ring, confirming its susceptibility to electrophilic attack. rsc.org Similarly, nitration of substituted benzimidazoles has been shown to proceed regioselectively based on the existing substitution pattern. chem-soc.si
Nucleophilic Substitution:
The bromine atom at the C-4 position is a key handle for derivatization via nucleophilic substitution, most notably through palladium-catalyzed cross-coupling reactions. These reactions are highly regioselective, occurring specifically at the carbon-bromine bond.
Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond by coupling the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govmdpi.com This would replace the bromine atom in this compound with an aryl, heteroaryl, or alkyl group, providing access to a vast array of biaryl and related structures.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine. wikipedia.orglibretexts.orgbeilstein-journals.org This is a powerful method for synthesizing aniline (B41778) derivatives, allowing the introduction of primary or secondary amines at the C-4 position.
Classical nucleophilic aromatic substitution (SNAr), where a nucleophile directly displaces the bromide, is also a possibility. libretexts.orgyoutube.com However, SNAr reactions typically require strong activation by potent electron-withdrawing groups positioned ortho or para to the leaving group. youtube.com In this compound, the benzimidazole ring is not sufficiently electron-withdrawing to facilitate SNAr under mild conditions, making palladium-catalyzed pathways the more viable and versatile option for replacing the bromine atom.
Table 2: Key Derivatization Reactions at the C-4 Position
| Reaction Name | Reagent Type(s) | Catalyst/Base | Bond Formed | Product Class |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Boronic acid/ester | Pd catalyst, Base (e.g., K₂CO₃, K₃PO₄) | C-C | 4-Aryl/Alkyl-1-ethyl-1H-1,3-benzodiazoles |
| Buchwald-Hartwig Amination | Amine (primary or secondary) | Pd catalyst, Base (e.g., NaOtBu, Cs₂CO₃) | C-N | 4-Amino-1-ethyl-1H-1,3-benzodiazoles |
Advanced Analytical Techniques in Benzodiazole Research
Single-Crystal X-ray Diffraction for Polymorphism Studies
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. researchgate.net In the context of 4-bromo-1-ethyl-1H-1,3-benzodiazole, this technique is indispensable for studying polymorphism—the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice. nih.gov
Different polymorphs of a compound can exhibit distinct physical properties. The study of benzimidazole (B57391) derivatives by SC-XRD reveals that molecular packing is often governed by a combination of hydrogen bonds and π-π stacking interactions. researchgate.net For this compound, variations in crystallization conditions (e.g., solvent, temperature, pressure) could lead to different polymorphs. These forms would likely differ in their crystal systems, space groups, and unit cell dimensions. nih.govmdpi.com For instance, one polymorph might exhibit a planar benzimidazole core, while another could show slight twisting. researchgate.net SC-XRD analysis provides precise data on bond lengths, bond angles, and torsion angles, which are crucial for confirming the molecular conformation and identifying intermolecular interactions that stabilize the crystal packing, such as C–H···N or C–H···π interactions. researchgate.netmdpi.com
Interactive Table 1: Hypothetical Polymorphic Data for this compound Determined by SC-XRD
Below is a representative data table illustrating the kind of information obtained from SC-XRD for different hypothetical polymorphs.
| Parameter | Polymorph A | Polymorph B |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/n | Pca2₁ |
| a (Å) | 7.87 | 11.12 |
| b (Å) | 15.97 | 12.22 |
| c (Å) | 11.98 | 21.52 |
| β (°) ** | 100.28 | 90 |
| Volume (ų) ** | 1481.4 | 2925.1 |
| Key Interaction | N–H···N Hydrogen Bond | π-π Stacking |
Solid-State NMR for Amorphous and Polymorphic Forms
While SC-XRD is powerful, it requires high-quality single crystals, which can be difficult to obtain. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is an essential alternative for characterizing solid forms, including crystalline polymorphs and amorphous materials. europeanpharmaceuticalreview.comjeol.com Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are highly sensitive to the local molecular environment within the solid lattice. jeol.com
For this compound, each polymorph would yield a distinct ssNMR spectrum. researchgate.net The chemical shifts of the ¹³C and ¹⁵N nuclei within the benzodiazole ring are particularly informative, as they are influenced by conformation and intermolecular interactions. rsc.org Therefore, different packing arrangements in polymorphs lead to measurably different chemical shifts. jeol.com Furthermore, ssNMR is uniquely capable of detecting and quantifying amorphous content within a crystalline sample, which is a significant advantage in pharmaceutical characterization. europeanpharmaceuticalreview.com Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are standard for obtaining high-resolution spectra of solid samples. nih.gov
Interactive Table 2: Representative ¹³C ssNMR Chemical Shift Differences in Solid Forms of this compound
This table shows hypothetical ¹³C chemical shifts that could be used to distinguish between a crystalline and an amorphous form.
| Carbon Atom | Crystalline Form (ppm) | Amorphous Form (ppm) |
| C4 (C-Br) | 118.5 | 119.2 (broad) |
| C2 | 145.2 | 145.8 (broad) |
| C7a | 142.1 | 142.5 (broad) |
| CH₂ (ethyl) | 40.3 | 41.0 (broad) |
| CH₃ (ethyl) | 14.8 | 15.1 (broad) |
Advanced Mass Spectrometry (e.g., Ion Mobility MS) for Isomer Differentiation
Standard mass spectrometry provides a mass-to-charge ratio but typically cannot distinguish between isomers, which have the same molecular weight. Advanced techniques like Ion Mobility Mass Spectrometry (IM-MS) provide an additional dimension of separation based on the ion's size, shape, and charge. polyu.edu.hknih.gov This capability is crucial for differentiating positional isomers of this compound, such as the 5-bromo, 6-bromo, and 7-bromo analogues.
In IM-MS, ions are propelled through a drift tube filled with a buffer gas. Their drift time is dependent on their collision cross-section (CCS), a value that reflects their three-dimensional shape. polyu.edu.hk Although the isomers of bromo-ethyl-benzodiazole are isobaric (same mass), their different substitution patterns result in distinct molecular shapes and, consequently, different CCS values. nih.gov This allows for their separation and unambiguous identification, a task that is challenging for mass spectrometry or liquid chromatography alone. nih.govnih.gov
Interactive Table 3: Projected Ion Mobility Data for Isomers of Bromo-ethyl-benzodiazole
This table illustrates how IM-MS could differentiate positional isomers based on their collision cross-section (CCS) values.
| Compound | Molecular Formula | Molecular Weight | Predicted CCS (Ų) |
| This compound | C₉H₉BrN₂ | 225.09 | 145.3 |
| 5-bromo-1-ethyl-1H-1,3-benzodiazole | C₉H₉BrN₂ | 225.09 | 147.8 |
| 6-bromo-1-ethyl-1H-1,3-benzodiazole | C₉H₉BrN₂ | 225.09 | 148.1 |
| 7-bromo-1-ethyl-1H-1,3-benzodiazole | C₉H₉BrN₂ | 225.09 | 146.2 |
Chiroptical Spectroscopy (if chiral derivatives are considered)
The parent molecule, this compound, is achiral. However, chiral derivatives can be synthesized, for example, by introducing a stereocenter on the ethyl group or by creating atropisomers through steric hindrance. For such chiral molecules, chiroptical spectroscopy becomes an essential analytical tool. cas.czcas.cz
Chiroptical techniques, primarily electronic circular dichroism (CD) and circularly polarized luminescence (CPL), measure the differential interaction of a chiral molecule with left and right circularly polarized light. researchgate.netrsc.org CD spectroscopy provides information about the stereochemical structure in the ground state, while CPL reveals similar information for the excited state. nih.gov The resulting CD spectrum, with its characteristic positive and negative bands (Cotton effects), serves as a unique fingerprint for a specific enantiomer. nih.gov By comparing experimental CD spectra with those predicted by quantum chemical calculations, the absolute configuration of a chiral benzodiazole derivative can be unambiguously determined. nih.gov These techniques are invaluable for confirming enantiomeric purity and studying the conformation of chiral molecules in solution. nih.gov
Potential Research Applications in Materials Science and Organic Synthesis
Benzodiazole Derivatives in Organic Light-Emitting Diodes (OLEDs) and Optoelectronics
Benzodiazole and its related structures, such as benzothiadiazole and benzimidazole (B57391), are recognized as important components in the design of functional materials for optoelectronic devices. acs.org Their high electron affinity and rigid molecular structure make them promising building blocks for emitters in Organic Light-Emitting Diodes (OLEDs). acs.org Specifically, bromo-derivatives of fused benzothiadiazoles are considered important precursors for creating dyes used in photovoltaic materials like OLEDs and dye-sensitized solar cells. mdpi.com An isomer of the subject compound, 2-(4-bromophenyl)-1-ethyl-1H-benzo[d]imidazole, has been identified as a key organic intermediate for OLED materials. iucr.org
The optical and electronic properties of benzodiazole derivatives can be precisely controlled by the introduction of various substituent groups. This molecular engineering is crucial for developing materials with desired characteristics for OLED applications.
Electron-Donating and -Accepting Groups: Incorporating electron-donating and electron-accepting groups into π-conjugated organic molecules, including benzothiazole (B30560) derivatives, can greatly enhance their photophysical properties. researchgate.net This donor-acceptor structure is a common strategy for tuning the emission color and efficiency of OLED emitters.
Influence of Methyl Groups: Studies on benzothiadiazole (BTD) derivatives have shown that adding methyl groups can improve thermal stability and prevent the formation of aggregates in the solid state. acs.org This enhanced rigidity and stability are beneficial for the longevity and performance of OLED devices. acs.org
Impact of Aryl Groups: The attachment of aryl groups, such as phenyl or triphenylamine (B166846) units, to the benzodiazole core significantly influences the material's photophysical properties. For instance, modifying the C4 and C7 positions of BTD with these groups has led to the development of red-emitting materials with good OLED performance. acs.org
Halogen and Other Functional Groups: The presence of a bromine atom, as in "4-bromo-1-ethyl-1H-1,3-benzodiazole," provides a reactive site for further functionalization, allowing for the attachment of other groups to systematically tune the photophysical properties. The replacement of oxygen with sulfur or the addition of a difluoroboranyl (BF2) moiety also has a significant impact, with the BF2 complex generally showing a much higher fluorescence quantum yield. nih.gov
The table below summarizes findings on how different substituents affect the photophysical properties of benzodiazole-related compounds.
| Substituent/Modification | Effect on Property | Compound Class Example | Reference |
| Methyl Group | Enhanced thermal stability, restrained aggregate formation. | Benzothiadiazole (BTD) | acs.org |
| Arylamine/Phenyl Units | Tuned emission to red wavelengths. | Benzothiadiazole (BTD) | acs.org |
| BF2 Moiety | Increased fluorescence quantum yield. | N-pyridin-2-yl substituted benzo(thio)amides | nih.gov |
| Electron-donating groups | Enhancement of photophysical properties. | Benzothiazole | researchgate.net |
Efficient charge transport is critical for the performance of optoelectronic devices. Benzodiazole derivatives have demonstrated promising charge transport properties, making them suitable for use in various layers of an OLED or in organic field-effect transistors (OFETs).
Morphology and Mobility: Research on benzothiadiazole–thiophene (B33073) molecules shows a direct correlation between the size of ordered domains formed during crystallization and the charge carrier mobility. rsc.org Precise control over the material's morphology is therefore key to optimizing electronic properties. rsc.org
Hole and Electron Transport: Benzobisthiazole derivatives have been investigated for their charge transport capabilities. One such material, end-capped with dihexyl thienothiophene units, was used in OFETs and exhibited a maximum hole mobility of 3 × 10⁻³ cm² V⁻¹s⁻¹. rsc.org The inherent electron-deficient nature of the benzothiadiazole core makes it a good building block for electron-transporting or ambipolar materials. acs.org
Substituent Effects: Substituted carbazole-based compounds, which can include benzodiazole moieties, are noted for their good charge carrier injection and transfer characteristics, contributing to their use as host materials in OLEDs. researchgate.net
The following table details charge transport properties reported for specific benzodiazole-type materials.
| Compound Type | Property Measured | Value | Device | Reference |
| Benzobisthiazole end-capped with dihexyl thienothiophene | Hole Mobility | 3 × 10⁻³ cm² V⁻¹s⁻¹ | OFET | rsc.org |
| Benzobisthiazole end-capped with dihexyl thienothiophene | On/Off Ratio | 10⁴–10⁵ | OFET | rsc.org |
| Benzothiadiazole-based Dyes | External Quantum Efficiency | Up to 4.6% | OLED | acs.org |
Use as Intermediate in Complex Molecule Synthesis
The benzodiazole ring system is a valuable intermediate in organic synthesis due to its stability and the potential for functionalization at multiple positions. The bromine atom in "this compound" serves as a key functional handle for a variety of chemical transformations.
Benzodiazoles, particularly benzimidazoles and benzothiazoles, are considered highly reactive and versatile building blocks for creating larger, multifunctional molecular scaffolds. nih.govjocpr.com These scaffolds are prominent in medicinal chemistry and materials science. nih.govnih.gov
Fused Heterocyclic Systems: Researchers have developed methods to construct trinuclear imidazole-fused hybrid scaffolds using 2-aminobenzimidazoles as the core building block. researchgate.net
Drug Discovery: The benzothiazole scaffold is used to generate multifunctional agents, for example, compounds with combined antioxidant and photoprotective properties for skin care. nih.govnih.gov Similarly, orthogonally protected oxadiazole-based building blocks, which share structural similarities, are designed for integration into larger structures for drug discovery. researchgate.net The benzimidazole framework is a key component in the synthesis of pharmaceuticals like telmisartan. acs.org
The functional groups on the benzodiazole nucleus can be readily transformed, making these compounds precursors for more complex molecules through advanced organic reactions.
Cross-Coupling Reactions: The bromo-substituent is particularly useful for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the formation of carbon-carbon bonds, linking the benzodiazole unit to various aryl or vinyl groups, thereby constructing complex architectures. researchgate.net
Functionalization and Cyclization: The easy functionalization of the benzene (B151609) ring of the benzothiazole moiety allows it to be used in the synthesis of diverse pharmacologically active heterocycles. nih.gov One-pot procedures involving acylation-cyclization of precursors can lead to a variety of substituted benzimidazoles, avoiding harsh reaction conditions. acs.org The cleavage and subsequent reaction of the benzothiazole ring itself can be used to synthesize other heterocyclic systems, such as 1,4-benzothiazines. nih.gov
Coordination Chemistry of Benzodiazole Ligands
The nitrogen atoms within the benzodiazole ring are capable of coordinating with metal ions, making these compounds effective ligands in coordination chemistry. The resulting metal complexes have applications in catalysis, materials science, and medicinal chemistry.
Coordination Modes: Benzimidazole and its derivatives can coordinate to transition metal ions in various ways. umich.edu The nitrogen atom of the pyridine (B92270) ring is a common coordination site in pyridinyl-benzimidazole ligands. mdpi.com The coordination typically results in shifts in the vibrational stretching modes (e.g., ν(C=N)) observed in FT-IR spectroscopy. mdpi.com
Formation of Metal Complexes: Benzimidazole derivatives have been used to synthesize coordination compounds with a range of metals, including zinc and copper. mdpi.comnih.gov These complexes exhibit diverse geometries and stoichiometries, such as the 1:1 complexation between copper and 2-aminomethyl benzimidazole-based ligands. nih.gov
Properties of Complexes: The formation of metal complexes can significantly enhance the biological properties of the parent benzodiazole ligand. For example, zinc and copper complexes of benzimidazole derivatives have been investigated for their potential anticancer properties. mdpi.comnih.gov Benzothiazole-based derivatives have also been developed as multitargeted-directed ligands (MTDLs) for potential therapeutic applications. nih.gov
Metal-Benzodiazole Complexes
The nitrogen atoms in the imidazole (B134444) ring of this compound can act as potent ligands for the formation of coordination complexes with a wide array of metal ions. The N-ethyl group does not sterically hinder the coordination capabilities of the other nitrogen atom (N3), allowing the benzodiazole to function as a monodentate ligand. The resulting metal-benzodiazole complexes have potential applications in various fields, including catalysis, magnetic materials, and as therapeutic agents.
While specific research on metal complexes of this compound is not extensively documented, the broader class of benzimidazole derivatives has been widely studied for their coordination chemistry. For instance, the formation of complexes with copper has been noted in the synthesis of benzimidazoles, where Cu(acac)₂ can be used as a catalyst. researchgate.net This indicates a clear interaction between the benzimidazole nucleus and the metal center. The electronic properties of the benzimidazole ring can be tuned by substituents, and the presence of the electron-withdrawing bromine atom in the 4-position of the target compound could influence the stability and reactivity of its metal complexes.
The potential for this compound to form metal-organic frameworks (MOFs) is also an area of interest. A related compound, 1-(4-bromophenyl)-2-ethyl-1H-benzo[d]imidazole, has been identified as a precursor for MOFs. This suggests that this compound could similarly serve as a valuable building block in this domain of materials science.
Applications in Catalysis
The structure of this compound is well-suited for applications in catalysis, both as a ligand for metal catalysts and as a precursor for organocatalysts. The bromine atom is a particularly useful functional group, enabling a variety of cross-coupling reactions that are fundamental to modern organic synthesis.
Palladium-catalyzed reactions, such as the Suzuki-Miyaura and C-H activation reactions, are commonly employed to functionalize bromo-substituted heterocyclic compounds. researchgate.netmdpi.com For example, studies on 4-bromobenzo[1,2-d:4,5-d′]bis( researchgate.netnih.govlookchem.comthiadiazole) have demonstrated that the bromine atom can be selectively replaced to form new carbon-carbon bonds, which is a key step in creating materials for organic photovoltaics. researchgate.netsigmaaldrich.com Similarly, this compound could undergo such transformations to synthesize more complex molecules that may possess catalytic activity or serve as ligands for catalytic systems.
The benzimidazole core itself can be part of a catalytic system. For example, N-heterocyclic carbenes (NHCs) derived from benzimidazolium salts are widely used as ligands in transition metal catalysis. While this compound is not a direct precursor to a simple NHC (as it is already N-alkylated), its structural motifs are relevant. Furthermore, the synthesis of benzimidazoles can be catalyzed by various means, including the use of natural catalysts like pomegranate peel powder, highlighting the importance of this scaffold in the development of green and efficient chemical processes. nanobioletters.com
Table 1: Potential Catalytic Reactions Involving this compound
| Reaction Type | Role of this compound | Potential Outcome |
| Suzuki-Miyaura Coupling | Substrate | Formation of a new C-C bond by replacing the bromine atom. |
| Buchwald-Hartwig Amination | Substrate | Formation of a new C-N bond by replacing the bromine atom. |
| Heck Reaction | Substrate | Formation of a new C-C bond with an alkene at the bromine position. |
| Ligand Synthesis | Precursor | Functionalization to create a bidentate or polydentate ligand for metal catalysts. |
Development of Novel Chemical Probes and Reagents
The development of novel chemical probes and reagents is a crucial area of chemical biology and diagnostics. This compound possesses features that make it a promising scaffold for the design of such molecules. The benzimidazole core is found in many biologically active compounds, and its derivatives are known to interact with various biological targets. frontiersin.org
The bromine atom provides a convenient handle for introducing reporter groups, such as fluorophores, biotin, or other tags, through cross-coupling reactions. This would allow for the creation of chemical probes to study biological processes or to identify and quantify specific analytes. The N-ethyl group can modulate the solubility and cell permeability of the resulting probes, which is a critical aspect of their design.
While there is no specific literature on this compound as a chemical probe, the general principle is well-established for other bromo-substituted heterocycles. The synthesis of derivatives through the functionalization of the bromine atom is a standard approach in medicinal chemistry and chemical biology to explore structure-activity relationships and to develop new reagents.
Future Research Directions
Exploration of Novel Synthetic Routes with Enhanced Efficiency
Future work should focus on developing novel, streamlined synthetic strategies. This could involve:
Directed Ortho-Metalation: Investigating directed halogen-metal exchange-based functionalization on an N-ethyl benzimidazole (B57391) precursor. chem-soc.si This approach could offer precise control over the introduction of the bromine atom at the 4-position.
Catalytic C-H Activation: Exploring modern palladium-catalyzed C-H activation/halogenation reactions on the 1-ethyl-1H-1,3-benzodiazole core. mdpi.com This would represent a more atom-economical route compared to traditional methods.
Flow Chemistry and Microwave-Assisted Synthesis: Adapting and optimizing synthetic protocols using continuous flow reactors or microwave irradiation could lead to significantly reduced reaction times, improved yields, and enhanced safety profiles. nih.gov
A key challenge will be the selective synthesis of the 4-bromo isomer over other possible brominated products. Detailed mechanistic studies and reaction optimization will be crucial for achieving high selectivity and making this compound readily accessible for further investigation.
Deeper Understanding of Electronic Structure-Reactivity Relationships
The interplay between the electron-withdrawing bromine atom and the electron-donating N-ethyl group is expected to create a unique electronic landscape within the 4-bromo-1-ethyl-1H-1,3-benzodiazole molecule. A thorough investigation into its electronic structure is fundamental to predicting and understanding its chemical reactivity.
Future research in this area should include:
Computational Analysis: Employing density functional theory (DFT) and other high-level ab initio calculations to model the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential surfaces, and bond dissociation energies. nih.govresearchgate.net These calculations can provide insights into the most likely sites for electrophilic and nucleophilic attack.
Spectroscopic Characterization: Detailed analysis using techniques such as NMR, UV-Vis, and fluorescence spectroscopy to experimentally probe the electronic environment of the molecule and validate the computational findings.
Reactivity Studies: Systematically studying the compound's reactivity in a range of important chemical transformations. For instance, the bromine atom serves as a versatile handle for cross-coupling reactions like Suzuki-Miyaura and Stille couplings, which are powerful tools for creating new C-C bonds. mdpi.commdpi.com Understanding the conditions under which this compound effectively participates in these reactions is crucial for its use as a building block. The electron-deficient nature imparted by the bromine may also activate the molecule for nucleophilic aromatic substitution reactions. researchgate.netmdpi.com
By correlating theoretical models with experimental reactivity data, a comprehensive structure-reactivity relationship can be established, guiding the rational design of new synthetic applications for this compound.
Investigation of Self-Assembly and Supramolecular Chemistry
The field of supramolecular chemistry offers a pathway to construct complex, functional architectures from molecular components. The structure of this compound contains several features that suggest a propensity for self-assembly.
Future research should explore:
Halogen Bonding: The bromine atom is a potential halogen bond donor, capable of forming directional, non-covalent interactions with Lewis basic sites on adjacent molecules. The investigation of these interactions, both in the solid state via X-ray crystallography and in solution, could reveal the formation of predictable supramolecular synthons. nih.gov
π-π Stacking: The aromatic benzimidazole core is expected to participate in π-π stacking interactions, which are fundamental in the organization of many organic materials. Studies on related heterocyclic systems have shown that these interactions can drive the formation of ordered assemblies. researchgate.net
Solvent-Controlled Assembly: The influence of solvent polarity and other environmental factors on the self-assembly process should be systematically investigated. It has been shown that solvent conditions can dramatically influence the final supramolecular architecture of fused heterocyclic systems. mdpi.com
Characterization of the resulting supramolecular structures using techniques such as single-crystal X-ray diffraction, scanning tunneling microscopy (STM), and atomic force microscopy (AFM) will be essential. kaist.ac.kr A detailed understanding of the self-assembly behavior of this compound could pave the way for its use in crystal engineering and the bottom-up fabrication of nanomaterials. nih.gov
Computational Design and Predictive Modeling for New Derivatives
In silico methods are increasingly powerful tools in chemical research, enabling the prediction of molecular properties and the rational design of new compounds before their synthesis. nih.govrsc.orgresearchgate.net This approach is particularly valuable for exploring the vast chemical space accessible from a core scaffold like this compound.
Future computational studies should focus on:
Virtual Library Generation: Creating virtual libraries of derivatives by computationally modifying the core structure. For example, the bromine atom can be replaced with a wide array of functional groups via simulated cross-coupling reactions.
Property Prediction: Using quantitative structure-activity relationship (QSAR) models and molecular docking simulations to predict the properties of these virtual derivatives. researchgate.net This could be applied to screen for potential applications in medicinal chemistry (e.g., as enzyme inhibitors) or materials science (e.g., predicting electronic properties relevant to OLEDs). nih.govnih.gov
Mechanistic Investigations: Employing computational chemistry to elucidate the mechanisms of potential synthetic transformations and to understand the factors controlling selectivity and efficiency.
These predictive models can significantly accelerate the discovery process by prioritizing the most promising derivatives for synthetic targeting, thereby saving time and resources.
Integration into Advanced Material Systems
Benzimidazole derivatives are recognized as important components in a variety of advanced materials, particularly in the field of organic electronics. nih.govresearchgate.net A significant future research direction is to explore the incorporation of this compound as a building block into such systems.
Potential areas of investigation include:
Organic Light-Emitting Diodes (OLEDs): A structurally related isomer, 2-(4-bromophenyl)-1-ethyl-1H-benzo[d]imidazole, has been identified as an important intermediate for OLED materials. researchgate.netnih.gov This suggests that this compound could also serve as a precursor for novel host or emissive materials. The bromine atom provides a convenient site for introducing larger, conjugated moieties to tune the electronic and photophysical properties.
Organic Field-Effect Transistors (OFETs): The potential for ordered packing through self-assembly makes this compound and its derivatives interesting candidates for use as organic semiconductors in OFETs.
Energetic Materials: While requiring careful consideration of safety, substituted benzimidazoles have been theoretically studied as potential energetic materials, with substituents playing a key role in determining stability and performance. bohrium.com
The successful integration of this compound into advanced materials will depend on the ability to synthesize functional derivatives with tailored properties, as guided by the fundamental research directions outlined in the preceding sections.
Q & A
Q. What is the standard synthetic route for 4-bromo-1-ethyl-1H-1,3-benzodiazole?
The compound is synthesized via reductive cyclization of 4-bromo-N-ethyl-2-nitroaniline. A mixture of isopropanol and formic acid serves as the solvent, with Fe(0) as the reducing agent and NH₄Cl as a catalyst. The reaction proceeds at 80°C for 16 hours, followed by purification using column chromatography. This method achieves high yield and purity .
Q. How is the compound characterized structurally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation, and data collected at 293 K using Mo-Kα radiation. SHELXL refines the structure, yielding R-factors < 0.05 and validated bond lengths/angles (e.g., C–C = 1.37–1.41 Å, Br–C = 1.90 Å) .
Q. What spectroscopic techniques confirm its identity?
- ¹H/¹³C NMR : Peaks at δ 7.74 (s, 1H, pyrazole), 5.14 (s, 2H, benzyl), and 1.33 (t, 3H, ethyl) confirm substituents .
- IR : Stretching vibrations at 2129 cm⁻¹ (azide) and 1681 cm⁻¹ (ester C=O) .
- HRMS : Molecular ion [M⁺] at m/z 349.0169 (C₁₃H₁₂BrN₅O₂) .
Advanced Research Questions
Q. How does crystallographic software (e.g., SHELX, ORTEP) enhance structural analysis?
- SHELXL : Refines anisotropic displacement parameters and validates geometry against the Cambridge Structural Database (CSD). Data-to-parameter ratios > 14.7 ensure robustness .
- ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement, critical for detecting disorder or dynamic effects .
- WinGX : Integrates data processing, structure solution, and validation (e.g., checkCIF for bond-length outliers) .
Q. What role does hydrogen bonding play in crystal packing?
Graph set analysis (Etter’s rules) identifies motifs like N–H···N (R₂²(8)) or C–H···π interactions. These patterns stabilize the lattice and influence solubility. For benzodiazoles, intermolecular H-bonding often correlates with planar molecular stacking .
Q. How to resolve contradictions in spectroscopic vs. crystallographic data?
Discrepancies (e.g., NMR-indicated tautomers vs. X-ray static structures) are resolved via:
- Variable-temperature NMR to probe dynamic equilibria.
- Hirshfeld surface analysis to quantify intermolecular interactions dominating the solid-state structure .
Q. What purification strategies optimize yield for sensitive derivatives?
Q. How is the compound applied in OLED materials?
As a π-conjugated heterocycle, it serves as an electron-transport layer. The bromine substituent enables cross-coupling (e.g., Suzuki) to tune luminescence properties. Crystallographic data confirm planar geometry, essential for charge mobility .
Methodological Considerations
Q. What computational methods predict reactivity for functionalization?
- *DFT (B3LYP/6-31G)**: Calculates Fukui indices to identify nucleophilic/electrophilic sites (e.g., Br for substitution, ethyl for steric effects).
- Molecular docking : Screens interactions with biological targets (e.g., benzimidazole-based enzymes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
